2-Phenylethanol

Übersicht

Beschreibung

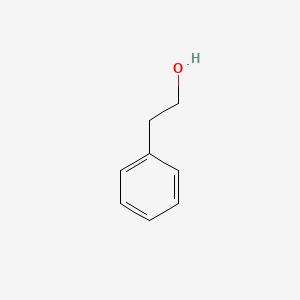

2-Phenylethanol, also known as phenethyl alcohol, is an organic compound with the chemical formula C6H5CH2CH2OH. It is a colorless liquid with a pleasant floral odor, often described as rose-like. This compound occurs widely in nature and is found in a variety of essential oils, including rose, carnation, and hyacinth .

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Reaction: The most common industrial method for synthesizing this compound involves the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminum trichloride.

Hydrogenation of Styrene Oxide: Another method involves the hydrogenation of styrene oxide using a catalyst such as Raney nickel.

Grignard Reaction: In laboratory settings, this compound can be prepared by reacting phenylmagnesium bromide with ethylene oxide.

Biotransformation: Biotechnological methods include the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.

Industrial Production Methods:

Chemical Synthesis: The majority of this compound is produced through chemical synthesis due to its efficiency and cost-effectiveness.

Biotechnological Production: There is growing interest in producing this compound through microbial fermentation, particularly using yeasts, as it offers a more sustainable and environmentally friendly alternative.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form phenylacetic acid.

Reduction: It can be reduced to form phenylethylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Phenylacetic Acid: Formed through oxidation.

Phenylethylamine: Formed through reduction.

Phenylethyl Halides: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cosmetic and Fragrance Industry

- Usage : 2-PE is widely used in perfumes and cosmetic products due to its pleasant scent.

- Market Demand : The demand for natural fragrances has increased interest in biotechnological production methods that yield 2-PE without harmful synthetic processes .

Food Industry

- Flavoring Agent : It serves as a flavoring agent in various food products, enhancing sensory qualities.

- Production Methods : Recent studies have focused on improving the production efficiency of 2-PE through fermentation processes using yeast strains like Saccharomyces cerevisiae, which can produce higher yields under optimized conditions .

Pharmaceutical Applications

- Therapeutic Properties : Research has indicated that 2-PE possesses antimicrobial properties, making it a candidate for use in pharmaceuticals to combat infections .

- Case Study : A study demonstrated that 2-PE effectively controlled postharvest diseases in crops, showing potential as a natural fungicide comparable to conventional chemical treatments .

Agricultural Applications

- Fungicidal Properties : 2-PE has been shown to inhibit the growth of various fungal pathogens, such as Fusarium graminearum, thereby reducing crop losses due to diseases like Fusarium head blight .

- Field Trials : Field efficacy experiments revealed that at concentrations of 0.6 to 1.2 mg/mL, 2-PE significantly reduced disease incidence in wheat spikes .

Microbial Fermentation

Research has highlighted the use of engineered yeast strains to enhance the production of 2-PE through metabolic engineering techniques:

| Microorganism | Production Method | Yield (g/L) |

|---|---|---|

| Saccharomyces cerevisiae | Fermentation with L-phenylalanine | Up to 4.02 |

| Annulohypoxylon stygium | Fermentation with potato dextrose broth | Up to 2.33 |

| Escherichia coli | De novo synthesis from glucose | Not specified |

These advancements aim to create sustainable production pathways that are environmentally friendly and economically viable .

Innovative Strategies

Innovative strategies such as metabolic modularization and in situ product removal have been employed to optimize the fermentation process, resulting in increased yields and reduced by-product formation .

Case Study on Production Optimization

A recent study focused on optimizing the production of 2-PE using a mutant strain of Saccharomyces cerevisiae. By adapting the strain under stress conditions and employing fusion proteins from various microorganisms, researchers achieved significant improvements in yield:

- Strain Used : AD032 mutant strain

- Yield Achieved : 4.02 g/L from L-phenylalanine

- Key Innovations : Disruption of specific genes (e.g., PDC5) enhanced production efficiency .

Field Efficacy Study

In agricultural applications, field trials demonstrated that treatment with 2-PE effectively reduced disease incidence caused by Fusarium graminearum. The results indicated that higher concentrations led to substantial reductions in disease severity compared to untreated controls .

Wirkmechanismus

2-Phenylethanol exerts its effects through various mechanisms:

Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell lysis.

Antifungal Activity: It inhibits the growth of fungi by targeting the mitochondria and nucleus, affecting gene expression and metabolic pathways.

Aromatherapy: The pleasant odor of this compound has been shown to reduce stress and anxiety by influencing the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Benzyl Alcohol: Similar in structure but lacks the ethylene bridge between the benzene ring and the hydroxyl group.

Phenylethylamine: Similar in structure but contains an amine group instead of a hydroxyl group.

Phenylacetic Acid: An oxidation product of 2-Phenylethanol.

Uniqueness: this compound is unique due to its combination of a pleasant floral odor and its antimicrobial properties. Its versatility in various applications, from fragrances to pharmaceuticals, sets it apart from other similar compounds .

Biologische Aktivität

2-Phenylethanol (2-PE), a naturally occurring aromatic alcohol, is recognized for its diverse biological activities, particularly its antimicrobial properties. This article explores the biological effects of 2-PE, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its pleasant floral aroma and is predominantly found in essential oils of various plants, including roses and geraniums. It is also produced during fermentation processes in wine and other alcoholic beverages. Its chemical structure allows it to interact with biological membranes, affecting cellular functions.

Antimicrobial Activity

Mechanism of Action

Research indicates that 2-PE exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to increased permeability and ultimately cell death. This bacteriostatic effect is attributed to the alteration of lipid bilayer structures within the membranes of microorganisms .

Case Studies

- Effect on Fungal Pathogens : A study demonstrated that 2-PE effectively inhibited the production of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum. Wheat treated with 2-PE showed a significant reduction in DON levels compared to untreated controls .

- Bacteriostatic Effects : Another investigation revealed that 2-PE affects DNA, RNA, and protein synthesis in bacteria. The conversion of 2-PE into phenylacetaldehyde enhances its toxicity, making it more effective against microbial growth .

Metabolomic Impact

The impact of 2-PE on metabolomic profiles has been extensively studied. In a metabolomics analysis involving Fusarium graminearum, treatment with 2-PE resulted in significant changes in metabolic pathways, including amino acid metabolism and secondary metabolite biosynthesis. Specifically, 33 metabolites were identified as differentially expressed, indicating a broad impact on the organism's metabolic processes .

Comparative Biological Activity

To better understand the biological activity of 2-PE compared to other compounds, a summary table is provided below:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial (bacteria and fungi) | Disruption of cell membrane integrity |

| Phenylacetic Acid | Moderate antimicrobial effects | Similar membrane interaction |

| Phenyllactic Acid | Bacteriostatic properties | Membrane organization alteration |

| Tyrosol | Limited activity | Less effective in membrane partitioning |

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Oxidation to Phenylacetaldehyde: 2-Phenylethanol, a primary alcohol, can be oxidized to phenylacetaldehyde using pyridinium chlorochromate .

-

Oxidation to Benzoic Acid: Stronger oxidizing agents can further oxidize phenylacetaldehyde to phenylacetic acid.

Autoignition Reactions

This compound has a high research octane number and high octane sensitivity . Studies of its autoignition chemistry reveal key reaction pathways at different temperatures .

-

Low-Temperature Reactions: At lower temperatures (e.g., 875 K), 2-PE H-abstraction produces α- and β-radicals. The α-radicals form 2-phenylethanal and HȮ2. The contribution of the α-radical channels to the radical pool largely comes from the ȮH radicals produced from the chain branching reaction of H2O2(+M) ⇌2ȮH(+M) .

-

High-Temperature Reactions: At higher temperatures (e.g., 1200 K), 2-phenylethanal is also produced .

Reactions with Biomembranes

This compound and its derivatives can interact with biological membranes, affecting their organization and function .

Biotransformation Reactions

Microorganisms can assimilate this compound and oxidize various alcohols into carbonyl compounds .

-

Microbial Oxidation: Brevibacterium sp. KU1309 has high oxidative activity towards ArCH(CH(3))CH(2)OH and Ar(CH(2))(n)OH, yielding corresponding carboxylates .

-

Hydroxylation: The hydroxylation reaction of this compound can be carried out using Aspergillus niger spores, resulting in high conversion rates .

-

Reduction: Photobiocatalysts like Nodularia sphaerocarpa can perform the reduction reaction, while cyanobacteria like Leptolyngbya foveolarum can yield (S)-1-phenylethanol with high enantioselectivity .

Eigenschaften

IUPAC Name |

2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026342 | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, VISCOUS LIQUID | |

CAS No. |

60-12-8, 1321-27-3 | |

| Record name | 2-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl alcohol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9LGA7468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27 °C, -25.8 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Phenylethanol and why is it significant?

A1: this compound (2-PE) is a colorless liquid with a distinct rose-like aroma. [, , , ] It's a crucial flavor and fragrance compound extensively used in the perfume, cosmetic, and food industries. [, , , ]

Q2: How does the aroma of this compound change in food products?

A2: The perception of this compound's aroma can be influenced by the presence of other compounds. Research suggests that the structure of polyols, like erythritol, D-mannitol, and maltitol, can impact the release of this compound in solutions. Specifically, higher molecular weight polyols appear to increase the "salting-out effect," potentially enhancing the aroma release of this compound. []

Q3: What role does this compound play in fermented beverages?

A3: In beverages like beer and wine, this compound contributes significantly to the overall aroma profile. Studies have shown that the production of this compound during fermentation can be influenced by several factors, including yeast strain, fermentation conditions, and the presence of specific precursors like phenylalanine. [, , ] For example, cassava beer, known for its distinct rose flavor, exhibits a higher concentration of this compound compared to traditional wheat beer. []

Q4: How is this compound naturally produced?

A4: this compound is naturally found in various flowers and plants, most notably in rose oil. Biosynthetically, it is produced through two main pathways: the Shikimate pathway and the Ehrlich pathway. [, , , ]

Q5: Which enzymes are key to this compound biosynthesis and how are they regulated?

A5: Aromatic L-amino acid decarboxylases (AADCs) and aromatic aldehyde synthases (AASs) are crucial for this compound biosynthesis. [] Studies in poplar trees reveal that specific genes like PtAADC1 and PtAAS1, encoding these enzymes, are upregulated upon herbivory, leading to increased production of this compound and related compounds. [] Interestingly, single amino acid changes in the active site of these enzymes can switch their function, impacting the type of compound produced. []

Q6: What are the challenges associated with this compound production in yeast?

A6: A major challenge is the inhibitory effect of this compound itself on yeast growth, limiting its production. [, ] Strategies like in-situ product removal, such as using a two-phase system with polypropylene glycol, have been explored to circumvent this inhibition and improve this compound yield. [, ]

Q7: Can Escherichia coli be engineered for this compound production?

A7: Yes, E. coli has been successfully engineered to produce this compound. [, ] By expanding the Shikimate pathway and introducing genes encoding enzymes like lactate dehydrogenase (ldhA), phenylpyruvate decarboxylase (ipdC), and alcohol dehydrogenase (adhC), E. coli can produce this compound from glucose, demonstrating its potential for sustainable production from renewable resources. []

Q8: How does the Ehrlich pathway contribute to this compound production?

A8: The Ehrlich pathway is another route for this compound synthesis. [, ] In E. coli, this pathway involves the conversion of phenylalanine to phenylacetaldehyde by enzymes like phenylpyruvate decarboxylase (encoded by ipdC). Endogenous aldehyde reductases (encoded by yqhD, yjgB, and yahK) then reduce phenylacetaldehyde to this compound. Co-overexpressing these genes with ipdC can significantly enhance this compound production. []

Q9: Are there alternative microorganisms for this compound production?

A9: Yes, Zygosaccharomyces rouxii, an aromatic yeast isolated from chili sauce, demonstrates promising potential for this compound production via both the Shikimate and Ehrlich pathways. [] Furthermore, Enterobacter sp. strain MF024, isolated from soil, also exhibits the capability to synthesize this compound through these pathways, offering another alternative for industrial production. []

Q10: Can this compound be synthesized catalytically?

A10: Yes, nanocrystalline nickel catalysts have been shown to effectively catalyze the hydrogenation of styrene oxide to this compound. [] Optimizing factors like catalyst particle size, temperature, and pressure can lead to high conversion rates (up to 98%) with excellent selectivity (99%) towards this compound. []

Q11: How does the catalytic mechanism of styrene oxide hydrogenation to this compound work?

A11: Density functional theory calculations suggest that the reaction proceeds through a transition state involving atomized hydrogen and styrene oxide on the catalyst surface. [] The calculated enthalpy of reaction (ΔH) and activation energy (Ea) provide insights into the reaction's energetic landscape. []

Q12: How can this compound be separated from fermentation broth?

A13: Organic solvent extraction, particularly with ethyl acetate, has proven effective in separating this compound from fermentation broth. [] Choosing a solvent with a high partition coefficient for this compound is crucial for efficient extraction. Additionally, optimizing the phase ratio of the solvent to the broth is essential for maximizing recovery yield and purity. []

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula of this compound is C8H10O, and its molecular weight is 122.16 g/mol.

Q14: What is the conformational structure of this compound?

A15: High-resolution spectroscopic studies have revealed that this compound predominantly adopts a gauche conformation. [] This conformation is stabilized by an intramolecular π-hydrogen bond between the hydroxyl group of the side chain and the π-electron cloud of the benzene ring. []

Q15: How does complexation with argon affect the structure of this compound?

A16: Spectroscopic analysis of this compound-argon complexes indicates that the structure of the this compound moiety and the orientation of its transition dipole moment remain largely unchanged upon argon binding. [] This suggests that the interaction with argon primarily involves weak dispersion forces rather than significant structural rearrangements. []

Q16: Does this compound exhibit antifungal activity?

A17: Yes, this compound demonstrates antifungal properties. [, ] For instance, it can inhibit the growth of Fusarium graminearum, a fungus responsible for wheat scab. [] This antifungal activity is attributed to this compound's ability to disrupt amino acid pathways in the fungus, leading to altered mycelial morphology, cell membrane damage, and reduced mycotoxin production. []

Q17: What is the role of this compound in microbial interactions?

A18: this compound acts as a volatile semiochemical, mediating interactions between microorganisms. Studies show that certain yeast species, such as Pichia spp., produce this compound, which can inhibit the growth of filamentous fungi like Monascus purpureus. [] This antifungal activity can significantly impact microbial community composition and metabolic profiles during fermentation processes, ultimately affecting the quality and flavor of fermented products. []

Q18: How does this compound impact the development of Candida species?

A19: Research suggests that this compound exhibits synergistic antifungal activity when combined with clotrimazole against Candida species. [] This synergistic effect is particularly relevant in the context of chronic vulvovaginal candidiasis, where resistance to traditional antifungals like clotrimazole is a concern. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.